m-PEG9-t-butyl ester is a polyethylene glycol derivative featuring a t-butyl ester functional group. This compound is characterized by its hydrophilic polyethylene glycol (PEG) backbone, which consists of nine ethylene glycol units, and a hydrophobic tert-butyl ester group. The unique combination of hydrophilic and hydrophobic properties allows m-PEG9-t-butyl ester to be utilized in various biochemical applications, particularly in the fields of drug delivery and bioconjugation.
The chemical behavior of m-PEG9-t-butyl ester is influenced by its functional groups. The t-butyl ester can undergo hydrolysis under acidic or basic conditions, leading to the liberation of the corresponding carboxylic acid and the release of the PEG moiety. This reaction is significant in applications where controlled release of active substances is required. Additionally, the compound can participate in various coupling reactions, particularly in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras) through its reactive ester functionality .
m-PEG9-t-butyl ester exhibits notable biological activity due to its role as a linker in conjugation chemistry. It can facilitate the attachment of therapeutic agents to proteins or other biomolecules, enhancing their solubility and stability in biological systems. The hydrophilic nature of the PEG component contributes to reduced immunogenicity and improved pharmacokinetics, making it a valuable component in drug design. Furthermore, studies have shown that PEGylation can enhance the bioavailability of drugs by prolonging their circulation time in the bloodstream .
The synthesis of m-PEG9-t-butyl ester typically involves the reaction of m-PEG with tert-butyl chloroformate or another suitable t-butyl-protecting agent. The general procedure includes:
This method allows for high yields and purity, making it suitable for research and industrial applications .
m-PEG9-t-butyl ester has diverse applications, including:
Interaction studies involving m-PEG9-t-butyl ester focus on its ability to modify the pharmacokinetic properties of drugs. For instance, when conjugated with therapeutic agents, it can reduce renal clearance and enhance tissue distribution. Additionally, studies have indicated that PEGylation can modulate protein interactions with receptors, potentially affecting their biological activity .
m-PEG9-t-butyl ester shares similarities with other PEG derivatives but stands out due to its specific t-butyl protecting group. Below are comparisons with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hydroxy-PEG5-t-butyl ester | PEG derivative | Shorter PEG chain (5 units), hydroxyl end group |
| Amino-PEG9-t-butyl ester | PEG derivative | Contains an amino group for enhanced reactivity |
| Acid-PEG9-t-butyl ester | PEG derivative | Contains a carboxylic acid group for different reactivity profiles |
m-PEG9-t-butyl ester is unique due to its balance between hydrophilicity and hydrophobicity, which allows it to serve as an effective linker in various applications while maintaining favorable solubility characteristics .
The development of m-PEG9-t-butyl ester is rooted in the broader history of polyethylene glycol (PEG) chemistry. Polyethylene glycol was first synthesized in 1859 by A.V. Lourenço and Charles Adolphe Wurtz through the polymerization of ethylene oxide. However, functionalized PEG derivatives like m-PEG9-t-butyl ester emerged much later as researchers sought to address solubility and stability challenges in pharmaceutical and materials science applications. The introduction of protective groups, such as the tert-butyl ester, marked a pivotal advancement in PEG chemistry, enabling controlled functionalization while maintaining biocompatibility.
The significance of m-PEG9-t-butyl ester lies in its role as a modular building block for drug delivery systems and bioconjugation. Its development paralleled the rise of PEGylation—a technique pioneered by Frank Davis in the 1970s to enhance the pharmacokinetic properties of therapeutic proteins. By combining the hydrophilic PEG backbone with a hydrolytically stable tert-butyl ester, this derivative became instrumental in synthesizing prodrugs and stimuli-responsive materials.
m-PEG9-t-butyl ester is systematically named tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate (CAS: 2768015-30-9). Its molecular structure comprises:
The compound’s molecular formula is C₂₄H₄₈O₁₁, with a molecular weight of 512.6 g/mol. Its classification as a monofunctional PEG derivative distinguishes it from bifunctional or multi-arm PEGs, as it contains only one reactive site (the tert-butyl ester) for further chemical modifications.
m-PEG9-t-butyl ester belongs to the broader category of ester-protected PEG derivatives, which are characterized by hydrolyzable ester groups that enable controlled release or activation under specific conditions. Within this taxonomy, it occupies a niche as a monodisperse PEG (n = 9) with a defined molecular weight, contrasting with polydisperse PEGs that exhibit variable chain lengths.
| Taxonomic Classification | Characteristics |
|---|---|
| Backbone Type | Linear polyethylene glycol |
| Functional Groups | Methoxy (α-terminus), tert-butyl ester (ω-terminus) |
| Molecular Weight Distribution | Monodisperse (n = 9 ethylene oxide units) |
| Reactivity | Orthogonal protection strategy (acid-labile tert-butyl group) |
This structured classification underscores its utility in precision chemistry, where uniform chain length and predictable reactivity are critical.
m-PEG9-t-butyl ester has become a cornerstone in synthetic organic chemistry due to three key attributes:
Recent studies highlight its role in proteolysis-targeting chimeras (PROTACs), where it acts as a flexible linker between E3 ligase ligands and target protein binders. Additionally, its use in nanoparticle surface functionalization has enabled targeted drug delivery systems with reduced off-target effects.